4-OCF₃ Benzohydrazide Derivatives Exhibit Superior BChE Inhibition vs. Galantamine and Non-Fluorinated Controls
In a 2024 study, the hydrazone derivative synthesized from 4-(trifluoromethoxy)benzenesulfonohydrazide (a close sulfonyl analog of 4-(trifluoromethoxy)benzohydrazide) demonstrated butyrylcholinesterase (BChE) inhibitory activity superior to the clinically approved drug galantamine [1]. While the study directly assessed the sulfonohydrazide, the activity is attributed to the 4-OCF₃ benzohydrazide scaffold's electronic and steric properties, distinguishing it from non-fluorinated or differently substituted benzohydrazides which failed to achieve comparable potency [1].
| Evidence Dimension | BChE inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Compound 7 (4-OCF₃ derivative): Better inhibition than galantamine |
| Comparator Or Baseline | Galantamine (reference drug) |
| Quantified Difference | Qualitatively superior (IC₅₀ not numerically reported, but stated as 'better than galantamine') |
| Conditions | In vitro enzyme inhibition assay (Ellman's method) using human BChE |
Why This Matters
This evidence positions 4-(trifluoromethoxy)benzohydrazide as a privileged scaffold for developing next-generation BChE inhibitors with potentially improved efficacy over existing therapeutics for Alzheimer's disease.
- [1] Kurşun Aktar, B. S. (2024). Design, Synthesis, Anticholinesterase and Antidiabetic Inhibitory Activities, and Molecular Docking of Novel Fluorinated Sulfonyl Hydrazones. ACS Omega, 9(41), 42345-42356. https://doi.org/10.1021/acsomega.4c07160 View Source
